REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[N:7][NH:6][C:5]=1[C:9]([OH:11])=O)([O-:3])=[O:2].C(Cl)(=O)C(Cl)=O.C[N:19](C)C=O>ClCCl>[N+:1]([C:4]1[CH:8]=[N:7][NH:6][C:5]=1[C:9]([NH2:19])=[O:11])([O-:3])=[O:2]
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Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(NN=C1)C(=O)O
|
Name
|
|
Quantity
|
2.42 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
80 μL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped from dichloromethane (3×100 mL)
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
treated with 0.880 ammonia solution (20 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dichloromethane (300 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |